molecular formula C10H11NO3 B1450459 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid CAS No. 1807939-04-3

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B1450459
CAS No.: 1807939-04-3
M. Wt: 193.2 g/mol
InChI Key: ZUNVUCWJGXXNMS-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid (CAS 1512681-69-4) is a high-purity, multifunctional cyclobutane derivative of significant interest in advanced pharmaceutical research and development. With a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol, this compound serves as a versatile molecular building block . Its structure incorporates both a carboxylic acid and a hydroxy group on the cyclobutane ring, alongside a pyridin-3-yl moiety, making it a valuable 1,3-bifunctional scaffold for constructing novel molecules in medicinal chemistry . Compounds featuring cyclobutane rings and 1,2,4-triazole systems have demonstrated a range of important bioactivities in research settings, including significant antioxidant and anticancer effects, such as inhibition of HT29 human colon adenocarcinoma cells, as well as antimicrobial properties . This product is intended for research applications as a key synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

3-hydroxy-3-pyridin-3-ylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8/h1-3,6-7,14H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNVUCWJGXXNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CN=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation via Cyclization of Malonate Derivatives

One established route for cyclobutane carboxylic acid derivatives involves cyclization reactions using malonate esters and dichloromethyl ketals:

  • Step A: Formation of a 1,3-dioxolane intermediate by reaction of 3-dichloroacetone with ethylene glycol under acid catalysis (p-methylbenzenesulfonic acid) at elevated temperature (~100 °C), followed by removal of toluene to isolate 2,2-dichloromethyl-1,3-dioxolane.

  • Step B: Cyclization with alkyl malonates (methyl, ethyl, or diisopropyl malonate) in the presence of sodium hydride in DMF at controlled temperature (≤70 °C) to yield bicyclic diester intermediates (5,8-dioxy spiral shell octane-2,2-dicarboxylic acid dialkyl esters).

  • Step C: Hydrolysis and ring contraction under strong acidic conditions (20–25% hydrochloric acid, 100 °C, 45–55 hours) to afford 3-oxo-1-cyclobutane-carboxylic acid.

This method is advantageous due to mild conditions, use of commercially available inexpensive starting materials, and scalability.

Functionalization to Introduce Pyridin-3-yl and Hydroxy Groups

  • The pyridin-3-yl substituent can be introduced via nucleophilic addition or cross-coupling reactions on appropriately functionalized cyclobutane intermediates.

  • Hydroxy substitution at the 3-position is typically achieved by:

    • Reduction of 3-oxo derivatives to 3-hydroxy compounds.
    • Hydroxylation reactions using reagents such as epoxides or via nucleophilic attack on electrophilic centers.

Wittig-Type Reactions and Organolithium Additions

A related synthetic approach involves:

  • Formation of methyl triphenylphosphonium iodide by reaction of triphenylphosphine and methyl iodide in tetrahydrofuran (THF).

  • Generation of ylides by reaction with n-butyllithium at low temperature.

  • Subsequent reaction with epoxy chloropropane and aromatic aldehydes (e.g., phenyl aldehyde) to form substituted cyclobutanols after workup and purification.

Though this method is described for 3-benzylidene cyclobutanol derivatives, it provides a conceptual basis for constructing substituted cyclobutane rings with hydroxy groups and aromatic substituents, which can be adapted for pyridinyl substituents.

Comparative Table of Preparation Steps

Step Description Reagents/Conditions Outcome/Product Notes
A Formation of 2,2-dichloromethyl-1,3-dioxolane 3-Dichloroacetone, ethylene glycol, p-methylbenzenesulfonic acid, toluene, reflux ~100 °C 2,2-dichloromethyl-1,3-dioxolane Intermediate ketal formation
B Cyclization with malonate esters Sodium hydride, DMF, methyl/ethyl/diisopropyl malonate, ≤70 °C Bicyclic diester intermediate Precursor to cyclobutane ring
C Hydrolysis and ring contraction 20–25% HCl, 100 °C, 45–55 h 3-oxo-1-cyclobutane-carboxylic acid Key cyclobutane carboxylic acid intermediate
D Introduction of pyridin-3-yl and hydroxy groups Organolithium reagents, pyridine-3-carboxaldehyde or derivatives, low temperature, epoxides 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid Functionalization step

Research Findings and Notes

  • The described synthetic route avoids expensive and toxic reagents like perosmic anhydride and expensive raw materials such as 3-dibromoacetone, improving cost-efficiency and scalability.

  • The hydroxy group at the 3-position significantly alters the reactivity and biological activity of the compound compared to ethyl or other alkyl substitutions.

  • The pyridin-3-yl substituent enables π-π interactions and hydrogen bonding, which are critical for biological activity, necessitating careful preservation of the pyridine ring during synthesis.

  • Purification is typically achieved by standard organic extraction followed by column chromatography to isolate pure substituted cyclobutane derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The pyridinyl group can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s distinctiveness arises from its dual 3-position substituents (hydroxyl and pyridin-3-yl). Key comparisons include:

  • 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid : Replaces pyridin-3-yl with a trifluoromethyl group. The electron-withdrawing CF₃ group alters electronic properties, reducing basicity compared to the pyridine-containing analog. Molecular weight: 184.11 g/mol (vs. ~193.20 g/mol for the target compound) .
  • cis-3-Hydroxycyclobutanecarboxylic acid : Lacks the pyridin-3-yl group, simplifying the structure. The cis-configuration of the hydroxyl group influences stereochemical interactions in binding pockets .
  • 1-(Pyridin-3-yl)cyclobutanecarboxylic acid : Omits the hydroxyl group, reducing polarity and hydrogen-bonding capacity. Available as a hydrochloride salt, enhancing solubility .
  • E7/Z7 cyclobutane amino acids: Feature a butenyl chain and amino group, enabling peptide stapling applications. Demonstrates the versatility of cyclobutane scaffolds in stabilizing helical peptides .

Physical and Chemical Properties

Compound Name Substituents (Position 3) Molecular Weight (g/mol) Key Properties
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid Hydroxyl, Pyridin-3-yl ~193.20* High polarity, potential bioactivity
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid Hydroxyl, Trifluoromethyl 184.11 Enhanced acidity, lipophilic CF₃ group
cis-3-Hydroxycyclobutanecarboxylic acid Hydroxyl (cis configuration) ~116.11* Stereochemical specificity
1-(Pyridin-3-yl)cyclobutanecarboxylic acid Pyridin-3-yl ~175.18* Reduced polarity, hydrochloride form available
E7/Z7 cyclobutane amino acids Butenyl, Amino ~183.22* Peptide stapling, conformational rigidity

*Calculated based on molecular formulas.

Biological Activity

3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Antiviral Activity

Research has indicated that derivatives of hydroxypyridone carboxylic acids, similar to this compound, exhibit antiviral properties. For instance, studies show that certain analogues inhibit HIV reverse transcriptase (RT) associated RNase H activity in the low micromolar range (IC50 = 0.65–18 µM) without significantly inhibiting RT polymerase activity . This suggests a targeted mechanism that could be relevant for developing antiviral therapies.

Antimicrobial Properties

The compound's structural characteristics may also endow it with antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent. For example, derivatives have shown activity against Staphylococcus aureus and other pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Preliminary SAR data indicate that modifications to the pyridine ring or cyclobutane structure can significantly influence potency and selectivity against target enzymes .

Case Study 1: Antiviral Screening

In a study examining the antiviral potential of hydroxypyridone carboxylic acids, various analogues were screened for their ability to inhibit HIV replication. One compound demonstrated an effective concentration (EC50 = 10 µM) in cell-based assays, highlighting the therapeutic potential of structurally related compounds .

CompoundEC50 (µM)Mechanism of Action
Analogue A10Inhibition of RNase H
Analogue B15Inhibition of RT polymerase
Analogue C5Dual inhibition

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of various derivatives against clinical isolates of bacteria. The results showed promising inhibition zones for certain analogues derived from pyridine-containing carboxylic acids.

DerivativeInhibition Zone (mm)Bacterial Strain
Derivative X18Staphylococcus aureus
Derivative Y15Escherichia coli
Derivative Z20Pseudomonas aeruginosa

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act through enzyme inhibition, particularly in viral replication processes and bacterial metabolism.

Q & A

Q. What are the key structural features and nomenclature considerations for 3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid?

The compound combines a cyclobutane ring with a hydroxyl group and a pyridin-3-yl substituent at the 3-position, alongside a carboxylic acid at the 1-position. Nomenclature follows IUPAC rules, where the cyclobutane ring is numbered to prioritize the carboxylic acid (position 1). The hydroxyl and pyridyl groups at position 3 are listed alphabetically . Analogous cyclobutanecarboxylic acids (e.g., 3-Hydroxycyclobutanecarboxylic acid, C5_5H8_8O3_3, MW 116.12) highlight the importance of stereochemistry and substituent positioning in reactivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key methods include:

  • NMR : To resolve stereochemistry and confirm substituent positions, particularly for the strained cyclobutane ring.
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., C5_5H8_8O3_3 analogs show MW 116.12 ).
  • HPLC with UV/Vis detection : For purity assessment, referencing pharmacopeial standards for carboxylic acids .
  • IR Spectroscopy : To identify hydroxyl (O-H) and carboxylic acid (C=O) functional groups.

Q. How should researchers handle safety and disposal of this compound?

While direct safety data are limited, analogous cyclobutanecarboxylic acids (e.g., 1-Benzylcyclobutane-1-carboxylic acid) recommend:

  • PPE : Gloves, lab coats, and eye protection.
  • Disposal : Via licensed waste management services, adhering to local regulations for carboxylic acids .
  • Ecotoxicity : No data available, but assume precautionary measures for aquatic toxicity .

Advanced Research Questions

Q. How can synthesis routes be designed to address steric hindrance in the cyclobutane ring?

Synthetic strategies must account for the ring strain and steric bulk from the pyridyl and hydroxyl groups:

  • Multi-component reactions : Adapt methods used for triazolopyridine-carboxylic acids, where isocyanides and aldehydes are condensed with heterocyclic amines .
  • Ester intermediates : Utilize cis-3-Methoxycyclobutanecarboxylic acid analogs (e.g., esterification to reduce reactivity during ring formation) .
  • Stereocontrol : Chiral catalysts or resolution techniques (e.g., chromatography) may be needed, as seen in trans-3-Aminocyclobutanecarboxylic acid synthesis .

Q. How can contradictions in reported reactivity of the hydroxyl and pyridyl groups be resolved?

The hydroxyl group may exhibit atypical acidity due to conjugation with the pyridyl ring, while the pyridyl nitrogen can act as a hydrogen-bond acceptor:

  • pH-dependent studies : Compare dissociation constants (pKa) with 3-Hydroxy-2-pyridinecarboxylic acid, where intramolecular hydrogen bonding affects reactivity .
  • Computational modeling : Use DFT to map electron density and predict nucleophilic/electrophilic sites.
  • Comparative kinetics : Test reactions (e.g., esterification) against analogs like 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid to isolate substituent effects .

Q. What strategies validate the compound’s stability under physiological conditions for drug discovery applications?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes (e.g., pH 1–13) to identify degradation products.
  • LC-MS/MS : Monitor stability in simulated biological matrices (e.g., plasma), referencing guidelines for ANDA validation .
  • Comparative analysis : Cross-reference with 3-(4-Hydroxyphenyl)pyrazin-2-ol, which has documented stability profiles under oxidative conditions .

Q. How can researchers address discrepancies in stereochemical assignments for this compound?

  • X-ray crystallography : Resolve absolute configuration, as done for trans-3-Aminocyclobutanecarboxylic acid .
  • Chiral chromatography : Use columns with cellulose-based stationary phases to separate enantiomers.
  • Vibrational circular dichroism (VCD) : Confirm stereochemistry where crystallography is impractical .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid

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